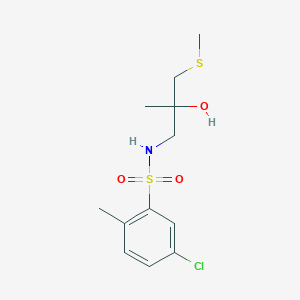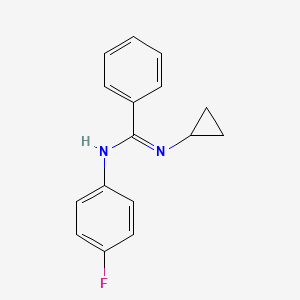
N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is a chemical compound with the CAS Number: 872019-57-3 . It is also known as ABT-639, and it is a potent and selective T-type calcium channel blocker.
Molecular Structure Analysis
The molecular formula of “N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is C16H15FN2 . The molecular weight is 254.31 . The InChI Code is 1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) .Physical And Chemical Properties Analysis
“N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Molecular Imaging with Organic Fluorophores
A literature review on the toxicity of organic fluorophores used in molecular imaging highlights their potential for in vivo cancer diagnosis using optical imaging. Despite toxicity concerns, the fluorophores, such as indocyanine green and fluorescein, show promise due to their low toxic doses compared to the amounts used in imaging probes. This suggests a pathway for safe application in molecular diagnostics and imaging (Alford et al., 2009).
Phosphorescent Materials for OLEDs
Research on transition-metal-based phosphors with cyclometalating ligands provides methodologies for preparing phosphorescent materials for organic light-emitting diodes (OLEDs). The study explores how these compounds can be tuned across the visible spectrum for potential applications in displays and illumination devices (Chi & Chou, 2010).
Antimicrobial Properties of Monoterpenes
A review focusing on p-Cymene, a monoterpene found in over 100 plant species, discusses its antimicrobial properties. This research underscores the need for further studies to explore its use in healthcare, potentially opening doors for its application in biomaterials and nanomaterials functionalization (Marchese et al., 2017).
Benzoxaborole Compounds
A review of benzoxaborole compounds outlines their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, and anti-inflammatory agents. This highlights the versatility of benzoxaboroles in drug development, potentially relevant to the structural considerations of N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide (Nocentini et al., 2018).
Ethylene Inhibition in Fruits and Vegetables
Research on 1-methylcyclopropene (1-MCP), a compound used to inhibit ethylene perception in fruits and vegetables, showcases its commercial application to maintain product quality. This provides insights into the utility of cyclopropyl compounds in enhancing the shelf life and quality of agricultural products (Watkins, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCJDLLTCWJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)
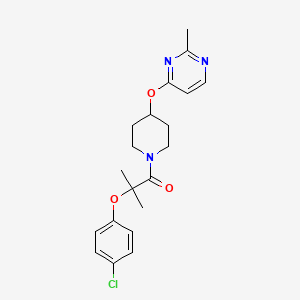
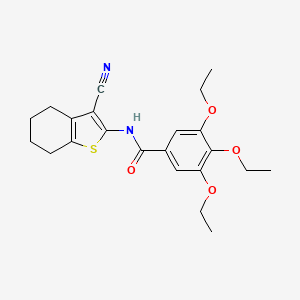
![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)
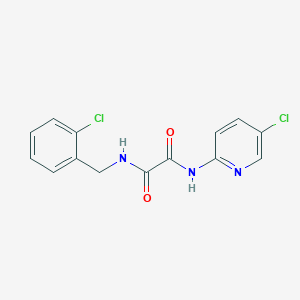
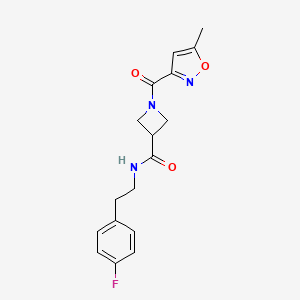
![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)
